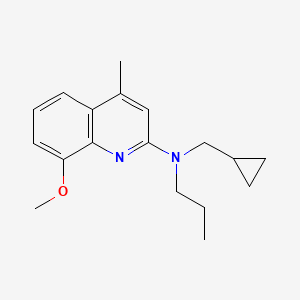![molecular formula C21H22N2O5 B5084684 ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate](/img/structure/B5084684.png)
ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research.
Mécanisme D'action
The mechanism of action of ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate is not fully understood. However, it has been suggested that it may act through the inhibition of inflammatory mediators, such as NF-κB and COX-2. It has also been proposed that it may induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate has been shown to have a range of biochemical and physiological effects. It has been reported to reduce inflammation in animal models of arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been investigated for its potential as a neuroprotective agent in models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate in lab experiments is its high purity and stability. This makes it a reliable and consistent tool for research studies. However, one limitation of using this compound is its relatively high cost, which may limit its accessibility to some researchers.
Orientations Futures
There are several potential future directions for research on ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate. One area of interest is its potential as a fluorescent probe for imaging studies. It has been shown to have strong fluorescence properties, making it a promising tool for visualizing biological processes in vivo. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of new therapeutic applications. Finally, investigations into the safety and toxicity of this compound will be important for its potential use in clinical settings.
Conclusion:
Ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate is a synthetic compound that has shown promise for its potential applications in biomedical research. Its anti-inflammatory, anti-tumor, and neuroprotective properties make it a valuable tool for investigating a range of biological processes. While there are some limitations to its use, further research into this compound may lead to the development of new therapeutic applications and imaging tools.
Méthodes De Synthèse
The synthesis of ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate involves the reaction of 2-(4-methoxybenzyl)-1,3-benzoxazole-6-carboxylic acid with ethyl N-(tert-butoxycarbonyl)-beta-alanine in the presence of a coupling reagent. The resulting compound is then deprotected to yield the final product. This synthesis method has been optimized to produce high yields of ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate with high purity.
Applications De Recherche Scientifique
Ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate has been extensively studied for its potential applications in biomedical research. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. Additionally, it has been investigated for its potential as a fluorescent probe for imaging studies.
Propriétés
IUPAC Name |
ethyl 3-[[2-[(4-methoxyphenyl)methyl]-1,3-benzoxazole-6-carbonyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-3-27-20(24)10-11-22-21(25)15-6-9-17-18(13-15)28-19(23-17)12-14-4-7-16(26-2)8-5-14/h4-9,13H,3,10-12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGZLZPGWKYTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)C1=CC2=C(C=C1)N=C(O2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{(2S*,4R*,5R*)-5-(4-chlorophenyl)-1-ethyl-2-methyl-4-[(tetrahydro-2H-pyran-4-ylamino)methyl]-2-pyrrolidinyl}methanol](/img/structure/B5084639.png)


![2-{[(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5084655.png)
![4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5084661.png)
![4-ethoxy-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B5084673.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084677.png)
![N-1H-benzimidazol-2-yl-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B5084686.png)
![N-(2,4-dichlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5084690.png)
![1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5084697.png)

